REACTION_CXSMILES
|
BrBr.O1C=CC2C=CC=CC1=2.Br[CH:13]1[O:17][C:16]2[CH:18]=[CH:19][CH:20]=[CH:21][C:15]=2[CH:14]1[Br:22]>C(Cl)(Cl)Cl.C(O)C>[Br:22][C:14]1[C:15]2[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=2[O:17][CH:13]=1
|
Name
|
|
Quantity
|
13.1 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
O1C2=C(C=C1)C=CC=C2
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
BrC1C(C2=C(O1)C=CC=C2)Br
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatiles are evaporated
|
Type
|
STIRRING
|
Details
|
The residue is stirred with ethanol (50 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid material is washed with diethyl ether (100 mL) on the filter
|
Type
|
DISSOLUTION
|
Details
|
are dissolved in ethanol (40 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
ADDITION
|
Details
|
is added dropwise hereto at a constant temperature of 0° C
|
Type
|
ADDITION
|
Details
|
After complete addition the mixture
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated in vacuo and water (100 mL)
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic fractions are washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C2=C(OC1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.7 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |